molecular formula C13H9IN2O4 B8117128 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

Cat. No. B8117128
M. Wt: 384.13 g/mol
InChI Key: VXDTWULFGNROJV-UHFFFAOYSA-N
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Description

“2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione” is a chemical compound that is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is an intermediate in the synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt .


Synthesis Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1 H NMR, 13 C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, click reaction, and addition reaction .

Mechanism of Action

The compound is part of the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives, which are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . Pomalidomide, a thalidomide derivative, is known to have potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Future Directions

The compound is part of the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives, which have shown promise in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, a potential treatment for cancer . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDTWULFGNROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

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